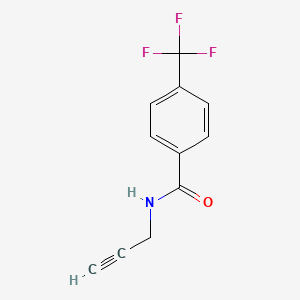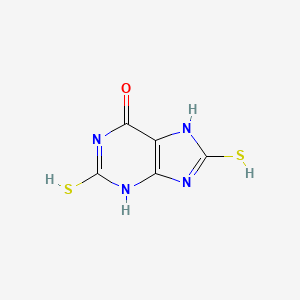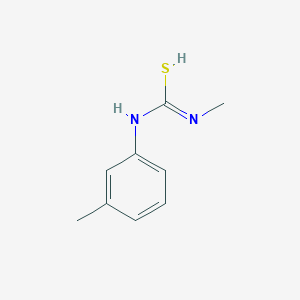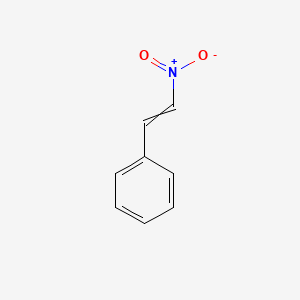
Nitrostyrene
概述
描述
Nitrostyrene is an organic compound with the molecular formula C8H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an ethene backbone with a phenyl group (C6H5) substituent
Synthetic Routes and Reaction Conditions:
From Nitroethane and Benzaldehyde: One common method involves the condensation of nitroethane with benzaldehyde in the presence of a basic catalyst.
Oxidation of β-Phenylethylamine: Another method involves the oxidation of β-phenylethylamine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of catalyst and reaction conditions is crucial to ensure efficient production.
Types of Reactions:
Cycloaddition Reactions: this compound undergoes [2+4] cycloaddition reactions with conjugated dienes, such as cyclopentadiene, to form nitronorbornene derivatives.
Reduction Reactions: The nitro group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves dienes like cyclopentadiene and is conducted under mild conditions.
Reduction: Common reducing agents include LAH, sodium borohydride, and hydrogenation catalysts like Raney-Nickel.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Cycloaddition: Nitronorbornene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Nitrostyrene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Nitrostyrene in chemical reactions involves the electron-withdrawing effect of the nitro group, which makes the compound highly reactive towards nucleophiles and electrophiles. In cycloaddition reactions, the nitro group stabilizes the transition state, facilitating the formation of cycloadducts . In reduction reactions, the nitro group is reduced to an amine, altering the electronic properties of the molecule .
相似化合物的比较
Phenyl-2-nitropropene: Similar in structure but with an additional methyl group on the ethene backbone.
Nitroethylene: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: Nitrostyrene is unique due to the presence of both a phenyl and a nitro group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in material science and biological research.
属性
IUPAC Name |
2-nitroethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025789 | |
| Record name | beta-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-96-5 | |
| Record name | β-Nitrostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
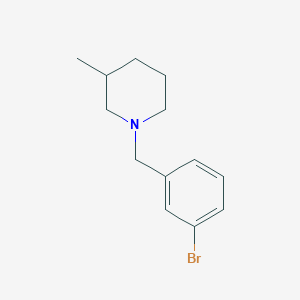
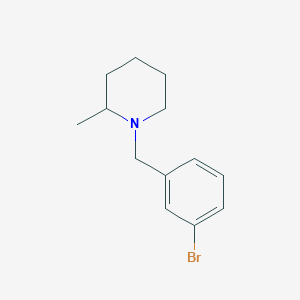
![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)
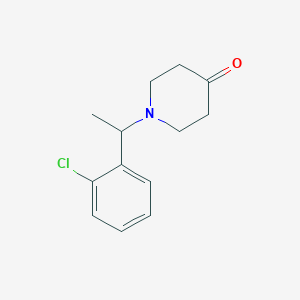
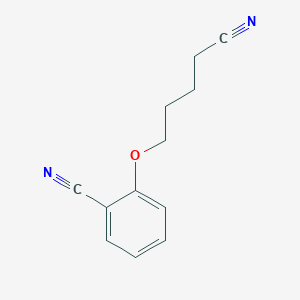
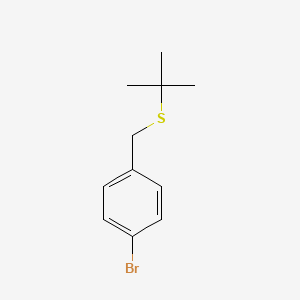
![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)
